7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride
Overview
Description
7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives, such as those studied in the context of cdk2 inhibition, typically work by binding to the atp-binding pocket of the kinase, thereby preventing atp from binding and disrupting the phosphorylation process . This results in the inhibition of CDK2 activity and subsequent alteration in cell cycle progression .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase . This can result in the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
Based on the known effects of cdk2 inhibition, it can be inferred that this compound may lead to cell cycle arrest and potentially induce apoptosis in cancer cells . This could result in the inhibition of tumor growth .
Action Environment
Factors such as ph can impact the stability and fluorescence properties of related pyrazolo[1,5-a]pyrimidine-based fluorophores
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological processes and interactions due to its potential bioactivity.
Medicine: It has been investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with comparable properties and applications.
Pyrazolo[5,1-c][1,2,4]triazine: Known for its bioactivity and potential therapeutic uses
Uniqueness
7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2.ClH/c17-12(18)9-7-15-16-10(3-5-14-11(9)16)8-2-1-4-13-6-8;/h1-7H,(H,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFJJPBJMZXCMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NC3=C(C=NN23)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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